

# 1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure

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## Compound of Interest

Compound Name: 1-(4-Fluorobenzoyl)piperidin-4-one

Cat. No.: B1336085

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## An In-depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one

This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **1-(4-Fluorobenzoyl)piperidin-4-one**, a key intermediate in pharmaceutical development and medicinal chemistry.

## Introduction

**1-(4-Fluorobenzoyl)piperidin-4-one** is a versatile chemical compound widely utilized as a key building block in the synthesis of complex pharmaceutical agents.<sup>[1]</sup> Its structure, featuring a piperidinone core and a fluorobenzoyl group, makes it a valuable intermediate for creating a diverse range of bioactive molecules. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of derivative compounds.<sup>[1][2]</sup> This compound is particularly significant in the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research, where it is used in studies investigating the modulation of neurotransmitter systems.<sup>[1][3]</sup> The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to biological targets such as the 5-HT2A receptor.<sup>[4]</sup>

## Chemical Structure and Identifiers

The molecule consists of a piperidin-4-one ring N-acylated with a 4-fluorobenzoyl group.

## Chemical Structure Diagram

Caption: 2D structure of **1-(4-Fluorobenzoyl)piperidin-4-one**.

## Compound Identification

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 1-(4-Fluorobenzoyl)piperidin-4-one                   |
| Synonyms          | 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1]    |
| CAS Number        | 648895-46-9[1]                                       |
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> FNO <sub>2</sub> [1] |
| SMILES            | O=C(N1CCC(CC1)=O)C2=CC=C(F)C=C2                      |
| InChI Key         | InChIKey=YQGJMFRXOGTPEJ-UHFFFAOYSA-N                 |

## Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for experimental design, including reaction setup, purification, and formulation.

| Property           | Value          | Reference |
|--------------------|----------------|-----------|
| Molecular Weight   | 221.23 g/mol   | [1]       |
| Melting Point      | 96-102 °C      | [1]       |
| Purity             | ≥ 99%          | [1]       |
| Storage Conditions | Store at 0-8°C | [1]       |

## Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of **1-(4-Fluorobenzoyl)piperidin-4-one** and its derivatives.

## Synthesis Protocol: Acylation of Piperidin-4-one

The most direct synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This method is analogous to established procedures for the synthesis of similar N-benzoyl piperidine and piperazine derivatives.[\[5\]](#)

### Materials:

- Piperidin-4-one hydrochloride
- 4-Fluorobenzoyl chloride
- Triethylamine (TEA) or similar non-nucleophilic base
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

### Procedure:

- Suspend piperidin-4-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath (0 °C).
- Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 20-30 minutes.
- Slowly add a solution of 4-fluorobenzoyl chloride (approx. 1.0 equivalent) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.

- Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography to yield pure **1-(4-Fluorobenzoyl)piperidin-4-one**.



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Caption: General workflow for the synthesis of **1-(4-Fluorobenzoyl)piperidin-4-one**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantification of piperidin-4-one derivatives.[\[6\]](#)[\[7\]](#)

### Instrumentation & Reagents:

- HPLC System: Standard system with a UV-Vis detector, pump, autosampler, and column oven.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)

- Mobile Phase: A gradient of acetonitrile (HPLC grade) and water (HPLC grade), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detector Wavelength: Set to monitor the benzoyl chromophore, typically around 254 nm.[6]
- Flow Rate: Approximately 1.0 mL/min.[6]
- Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like acetonitrile to create a stock solution for analysis.

#### Procedure:

- Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
- Inject a standard solution of **1-(4-Fluorobenzoyl)piperidin-4-one** to determine its retention time.
- Inject the sample solution.
- Run the gradient program to elute the compound and any impurities.
- Analyze the resulting chromatogram to determine the purity by calculating the relative peak area of the main product.

## Applications in Research and Development

**1-(4-Fluorobenzoyl)piperidin-4-one** is a cornerstone intermediate with broad applications:

- Pharmaceutical Development: It serves as a critical starting material for synthesizing drugs, especially analgesics and anti-inflammatory agents.[1][3]
- Neuroscience Research: The compound and its derivatives are used to investigate neurotransmitter systems, aiding in the discovery of potential treatments for neurological disorders.[1][3]
- Medicinal Chemistry: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of new drug candidates.[3]

- Biochemical Assays: Researchers utilize it in various assays to evaluate biological activity and identify new therapeutic targets.[1]

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